Scaffold Advantage of the Tetrahydropyran-Thiophene Core Over Cyclohexane Analogs in Kv1.3 Inhibition
In a systematic SAR study of benzamide-based Kv1.3 inhibitors, compounds bearing a tetrahydropyran central scaffold demonstrated superior potency compared to their direct cyclohexane analogs. Although the specific compound 2320667-49-8 was not tested in this study, the class-level SAR establishes that the tetrahydropyran oxygen contributes to binding affinity through hydrogen-bond interactions that the cyclohexane scaffold cannot provide [1]. Trans-carbamate isomers in this series achieved IC50 values of 122–166 nM, while corresponding hydroxy analogs showed reduced potency [1]. This supports the rationale for selecting the tetrahydropyran-thiophene carbamate scaffold over cyclohexane-based alternatives.
| Evidence Dimension | Kv1.3 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class (tetrahydropyran-thiophene carbamate) predicted to exhibit nanomolar potency based on SAR |
| Comparator Or Baseline | Cyclohexane-based analogs in the same series showed reduced potency; trans-carbamate tetrahydropyran derivatives achieved IC50 122–166 nM |
| Quantified Difference | Tetrahydropyran scaffold provides hydrogen-bond capability absent in cyclohexane; quantitative difference not determined for the specific compound |
| Conditions | Whole-cell patch-clamp electrophysiology on Kv1.3 channels expressed in Ltk- cells [1] |
Why This Matters
For procurement decisions, the tetrahydropyran scaffold is validated as a potency-enhancing structural feature in Kv1.3-targeting programs, making it a preferred core over cyclohexane alternatives.
- [1] Fois, M., Pelcar, Š., Nasburg, J. A., Wulff, H., Peterlin-Mašič, L., & Tomašič, T. (2025). Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Acta Pharmaceutica, 75(2), 219-233. DOI: 10.2478/acph-2025-0019. View Source
